(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene
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Overview
Description
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) flanked by two aromatic rings, one of which is substituted with a bromopropoxy group and the other with a nitro group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene typically involves a multi-step process:
Bromination: The initial step involves the bromination of 1-bromo-3-chloropropane to obtain 3-bromopropyl bromide.
Etherification: The next step is the etherification of 4-hydroxyphenyl with 3-bromopropyl bromide to form 4-(3-bromopropoxy)phenyl.
Diazotization: The final step involves the diazotization of 4-nitroaniline followed by coupling with 4-(3-bromopropoxy)phenyl to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Conversion to 4-amino-2-(4-nitrophenyl)diazene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The nitro group can be reduced to form reactive nitrogen species, which can induce oxidative stress and damage cellular structures. The bromopropoxy group can participate in nucleophilic substitution reactions, leading to the modification of biomolecules.
Properties
CAS No. |
166269-10-9 |
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Molecular Formula |
C15H14BrN3O3 |
Molecular Weight |
364.19 g/mol |
IUPAC Name |
[4-(3-bromopropoxy)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C15H14BrN3O3/c16-10-1-11-22-15-8-4-13(5-9-15)18-17-12-2-6-14(7-3-12)19(20)21/h2-9H,1,10-11H2 |
InChI Key |
QMSRLOYYASDYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)OCCCBr)[N+](=O)[O-] |
Origin of Product |
United States |
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